3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Description
Chemical Structure and Properties
The compound 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride consists of a 1,2,4-oxadiazole core substituted at position 3 with a morpholine ring and at position 5 with a methoxymethyl group (-CH₂OCH₃), forming a hydrochloride salt. Key structural and physicochemical data include:
- Molecular Formula: Reported as C₈H₁₃N₃O₃ in , though the hydrochloride salt should theoretically incorporate Cl (expected formula: C₈H₁₄ClN₃O₃).
- SMILES: COCC1=NC(=NO1)C2COCCN2 .
- Collision Cross-Section (CCS): Predicted CCS values range from 143.1 Ų ([M+H]⁺) to 154.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- Availability: Sold as a research building block at 50 mg (€765) and 500 mg (€2,263) by CymitQuimica .
Properties
IUPAC Name |
3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPRVUSQPSVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves several steps. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Insights
- Methyl (): Reduces steric bulk, possibly favoring membrane permeability in drug design . Isopropyl/Cyclopropyl (): Increases hydrophobicity and steric bulk, which may influence binding specificity in target proteins.
- Heterocycle Differences :
- Morpholine vs. Piperidine : Morpholine’s oxygen atom introduces hydrogen-bonding capability, whereas piperidine is more lipophilic, altering pharmacokinetic properties .
Biological Activity
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (CAS Number: 1461715-10-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 235.67 g/mol
- IUPAC Name : 3-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
- Purity : ≥95%
The biological activity of 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is primarily attributed to its oxadiazole moiety, which is known for various pharmacological effects including antimicrobial and anticancer activities. The morpholine ring enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using B16F10 murine melanoma cells, the compound was tested at various concentrations. Results indicated that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period.
Case Studies and Research Findings
-
Study on Morpholine Derivatives :
A recent study highlighted the bioactivation pathways of morpholine derivatives in different species. It was found that the metabolism of such compounds can lead to reactive intermediates that may contribute to toxicity in certain models but not in others. This suggests a need for species-specific evaluations when assessing the safety and efficacy of morpholine-based drugs . -
Oxadiazole as Anticancer Agents :
Another investigation focused on oxadiazole derivatives demonstrated their potential as anticancer agents by inhibiting key enzymes involved in tumor growth. The study reported that modifications to the oxadiazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells . -
Synergistic Effects with Other Compounds :
Combining 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride with other known antimicrobial agents showed increased efficacy against resistant strains of bacteria. This synergy could pave the way for developing combination therapies that enhance treatment outcomes for infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride, and what are the critical reaction parameters?
- Methodology :
- Heterocyclic Core Formation : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives. For methoxymethyl substitution, pre-functionalized precursors (e.g., methoxymethyl-amidoximes) are condensed with morpholine-linked carboxylates under reflux with POCl₃ or PCl₅ as catalysts (common in oxadiazole synthesis) .
- Salt Formation : The free base is treated with HCl in anhydrous ethanol to yield the hydrochloride salt. Purity is confirmed via elemental analysis and ion chromatography .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Analytical Workflow :
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: calculated for C₉H₁₄ClN₃O₃) and detect impurities .
- NMR : ¹H/¹³C NMR to verify methoxymethyl (-OCH₂O-) and morpholine ring protons (δ 3.5–4.0 ppm for N-CH₂ groups) .
- X-ray Crystallography : Single-crystal analysis (if feasible) using SHELX programs for absolute configuration validation .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Stability Profile :
- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) at −20°C in desiccated amber vials .
- Thermal Degradation : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Oxadiazoles generally degrade above 200°C but may hydrolyze in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound’s morpholine and oxadiazole motifs?
- SAR Optimization Strategies :
- Bioisosteric Replacement : Compare activity with analogs where morpholine is substituted with piperazine or thiomorpholine. Use docking studies (e.g., AutoDock Vina) to assess target binding .
- Methoxymethyl Modifications : Synthesize variants with ethoxymethyl or hydroxymethyl groups to evaluate steric/electronic effects on potency. Monitor metabolic stability via liver microsome assays .
Q. What advanced analytical techniques are required to characterize degradation products during long-term stability studies?
- Degradation Pathway Analysis :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative (H₂O₂) conditions. Use LC-MS/MS to identify byproducts (e.g., demethylation of methoxymethyl or oxadiazole ring cleavage) .
- Quantitative NMR (qNMR) : Quantify degradation levels with internal standards (e.g., trimethylsilyl propionate) .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic (PK) properties?
- In Silico Approaches :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Solubility Enhancement : Molecular dynamics simulations (e.g., GROMACS) to assess interactions with co-solvents (e.g., PEG-400) or cyclodextrins for formulation .
Q. What experimental design is optimal for evaluating the compound’s selectivity in multi-target pharmacological assays?
- Selectivity Screening :
- Panel Assays : Test against related receptors/enzymes (e.g., serotonin receptors, phosphodiesterases) at 10 μM concentration. Use fluorescence polarization for high-throughput binding assays .
- Off-Target Profiling : Employ thermal shift assays (TSA) to identify non-specific protein interactions .
Methodological Notes
- Synthesis References : Avoid non-peer-reviewed sources (e.g., BenchChem) per guidelines; rely on protocols from peer-reviewed journals .
- Data Interpretation : Address contradictions (e.g., solubility vs. bioactivity) by correlating physicochemical properties (logD, pKa) with cellular uptake assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
